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Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue where the natural ribose or

deoxyribose sugar is replaced by a four-carbon α-L-threofuranosyl sugar.[1] This structural

modification confers unique properties to TNA oligonucleotides, making them a valuable tool in

various research, diagnostic, and therapeutic applications. Notably, the backbone of TNA links

the 2' and 3' positions of the sugar ring, contrasting with the 3'-5' phosphodiester bonds found

in DNA and RNA.[1][2] This distinct architecture renders TNA completely resistant to nuclease

degradation, a highly desirable trait for in vivo applications.[1][3] TNA can form stable Watson-

Crick base pairs with complementary DNA, RNA, and TNA strands, enabling its use in genetic

and molecular biology contexts.[1][2][4] These application notes provide a comprehensive

overview of the synthesis of TNA-modified oligonucleotides, their key characteristics, and

protocols for their preparation and analysis.

Key Properties and Applications
TNA-modified oligonucleotides offer several advantages over their natural counterparts,

primarily stemming from their unique threose sugar backbone.

Exceptional Nuclease Resistance: TNA is completely refractory to digestion by nucleases,

leading to a significantly extended half-life in biological fluids.[1][3] Studies have shown TNA

to be stable for over a week under nuclease-rich conditions.[4] This high stability makes TNA
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an ideal candidate for therapeutic applications such as antisense oligonucleotides and

aptamers.[1][5][6][7][8][9]

Strong Hybridization: TNA can hybridize with high affinity and specificity to complementary

DNA and RNA sequences.[1][6] The thermal stability of TNA:DNA duplexes is influenced by

the purine content of the TNA strand, with higher purine content generally leading to

increased stability.[4][10]

Biocompatibility: TNA has been shown to be biocompatible and non-toxic in cellular systems,

a crucial factor for its use in drug development.[6]

Applications: The unique properties of TNA have led to its exploration in various fields:

Therapeutics: As antisense agents for gene silencing, TNA oligonucleotides have

demonstrated high efficacy in inhibiting gene expression in living cells.[6][11] Their

nuclease resistance makes them promising candidates for in vivo drug development.[12]

[13]

Diagnostics: The stability and specific binding of TNA make it suitable for the development

of robust diagnostic probes.

Synthetic Biology: TNA serves as a model system for exploring the principles of genetic

information storage and transfer, contributing to the field of xenobiology.[1]

Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and performance

of TNA-modified oligonucleotides.

Table 1: Coupling Efficiency in TNA Oligonucleotide Synthesis
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TNA Monomer Protecting Group Coupling Efficiency Reference

Guanosine Acetyl (less bulky)
Higher than DPC-

protected
[14]

Guanosine
Diphenylcarbamoyl

(DPC)

Lower than acetyl-

protected
[14]

General
Standard protecting

groups

~99% (with extended

coupling times)
[15][16][17]

Table 2: Thermal Stability (Tm) of TNA:DNA Duplexes

Duplex
Type

Sequence
Length

TNA Purine
Content

Tm (°C) Conditions Reference

TNA:DNA 8-mer 75% 35.0 - 36.1 1.0 M NaCl [4]

TNA:DNA 8-mer 50% 20.0 1.0 M NaCl [4]

TNA:DNA 8-mer 25% 20.3 - 22.8 1.0 M NaCl [4]

TNA:DNA 12-mer 75% 68.5 Not specified [4]

TNA:DNA 12-mer 50% 51.0 - 51.1 Not specified [4]

TNA:DNA 12-mer 25% 44.6 Not specified [4]

DNA/TNA 10-mer Not specified ~40 pH 7.0 [18]

RNA/TNA 10-mer Not specified ~50 pH 7.0 [18]

Note: Tm is highly dependent on sequence, length, and buffer conditions.[19]

Table 3: Nuclease Resistance of TNA-Modified Oligonucleotides
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Oligonucleotid
e Type

Nuclease
Incubation
Time

% Degradation Reference

TNA

Snake Venom

Phosphodiestera

se (SVPDE)

7 days
Exceptionally

stable
[3]

5'-TNA capped

oligo (PO

linkage)

Not specified 24 hours 17% [5]

TNA

Fetal Bovine

Serum / Human

Serum

Not specified

Stronger

resistance than

traditional ASOs

[6][11]

Experimental Protocols
Protocol 1: Synthesis of TNA Phosphoramidite
Monomers
This protocol outlines the general steps for the chemical synthesis of DMTr-protected α-L-

threofuranosyl nucleic acid (TNA) phosphoramidite monomers.[20][21][22]

Workflow for TNA Phosphoramidite Monomer Synthesis

L-Ascorbic Acid Protected Threofuranosyl
Sugar

4 steps Threofuranosyl
Nucleoside

Vorbrüggen-Hilbert-Johnson
Glycosylation DMTr-Protected

Nucleoside
DMTr Protection TNA Phosphoramidite

Monomer
Phosphitylation

Click to download full resolution via product page

Caption: Workflow for TNA Phosphoramidite Monomer Synthesis.

Materials:

L-ascorbic acid
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Appropriate nucleobases (A, C, G, T)

Protecting group reagents (e.g., for exocyclic amines)

Dimethoxytrityl chloride (DMTr-Cl)

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Solvents and reagents for organic synthesis

Procedure:

Synthesis of the Protected Threofuranosyl Sugar: Starting from commercially available L-

ascorbic acid, the protected threofuranosyl sugar is obtained in a multi-step synthesis.[20]

[22]

Glycosylation: The protected sugar is coupled with a protected nucleobase (e.g., A, C, G, or

T) via a Vorbrüggen-Hilbert-Johnson glycosylation reaction to form the threofuranosyl

nucleoside.[20][22] For guanosine synthesis, using 2-amino-6-chloropurine can be an

efficient strategy to avoid the formation of N7 regioisomers.[14][23][24]

DMTr Protection: The 5'-hydroxyl group of the threofuranosyl nucleoside is protected with a

dimethoxytrityl (DMTr) group.

Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-

diisopropylchlorophosphoramidite to yield the final TNA phosphoramidite monomer.[6]

Purification: The synthesized phosphoramidites are purified by silica gel chromatography.

Protocol 2: Solid-Phase Synthesis of TNA-Modified
Oligonucleotides
This protocol describes the automated solid-phase synthesis of TNA oligonucleotides using

standard phosphoramidite chemistry on a DNA synthesizer.[1][20][22][25]

Workflow for Solid-Phase TNA Oligonucleotide Synthesis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://asu.elsevierpure.com/en/publications/synthesis-of-threose-nucleic-acid-tna-phosphoramidite-monomers-an/
https://pubmed.ncbi.nlm.nih.gov/22956457/
https://asu.elsevierpure.com/en/publications/synthesis-of-threose-nucleic-acid-tna-phosphoramidite-monomers-an/
https://pubmed.ncbi.nlm.nih.gov/22956457/
https://www.tandfonline.com/doi/full/10.1080/15257770.2024.2369688
https://www.tandfonline.com/doi/abs/10.1080/15257770.2024.2369688
https://pubmed.ncbi.nlm.nih.gov/38904107/
https://pubmed.ncbi.nlm.nih.gov/29473733/
https://en.wikipedia.org/wiki/Threose_nucleic_acid
https://asu.elsevierpure.com/en/publications/synthesis-of-threose-nucleic-acid-tna-phosphoramidite-monomers-an/
https://pubmed.ncbi.nlm.nih.gov/22956457/
https://bio-protocol.org/exchange/minidetail?id=8581869&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CPG Solid Support

1. Detritylation
(Remove DMTr)

2. Coupling
(Add TNA Phosphoramidite)

3. Capping
(Block unreacted hydroxyls)
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Repeat for each
monomer

Next cycle

5. Cleavage & Deprotection

Final cycle
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Caption: Solid-Phase TNA Oligonucleotide Synthesis Cycle.
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Materials:

TNA phosphoramidite monomers (dissolved in anhydrous acetonitrile)

Controlled pore glass (CPG) solid support

Standard DNA synthesis reagents (activator, capping solution, oxidizing solution, deblocking

solution)

DNA synthesizer

Procedure:

Synthesizer Setup: Program the DNA synthesizer with a modified protocol for TNA synthesis.

Key modifications include increasing the coupling time to ensure high efficiency. A coupling

time of up to 2000 seconds may be required.[25] The frequency of de-blocking reactions may

also be increased.[6][15]

Synthesis Cycle:

Deblocking (Detritylation): The DMTr protecting group is removed from the 5'-end of the

growing oligonucleotide chain.

Coupling: The next TNA phosphoramidite monomer is coupled to the free 5'-hydroxyl

group.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of

deletion mutants.

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Protocol 3: Deprotection and Purification of TNA-
Modified Oligonucleotides
This protocol outlines the steps for cleaving the synthesized oligonucleotide from the solid

support, removing protecting groups, and purifying the final product.[15][25]
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Materials:

Ammonium hydroxide (NH₄OH)

Purification system (e.g., HPLC or PAGE)

Desalting columns

Procedure:

Cleavage and Deprotection: The CPG support is treated with concentrated ammonium

hydroxide at 55°C for 18 hours to cleave the oligonucleotide from the support and remove

the protecting groups from the nucleobases and the phosphate backbone.[25]

Purification: The crude oligonucleotide solution is purified to remove truncated sequences

and other impurities. Common purification methods include:

Reverse-phase High-Performance Liquid Chromatography (HPLC): This method is

effective for purifying DMTr-on oligonucleotides.[15]

Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides high-resolution separation

based on size and is suitable for obtaining high-purity oligonucleotides.[15][26]

Desalting: The purified oligonucleotide is desalted using a size-exclusion column to remove

residual salts from the purification buffers.

Characterization: The purity and identity of the final TNA-modified oligonucleotide are

confirmed by methods such as MALDI-TOF mass spectrometry and analytical HPLC or

UPLC.[15][27][28]

Concluding Remarks
The synthesis of TNA-modified oligonucleotides using phosphoramidite chemistry is a well-

established process that allows for the production of high-purity oligonucleotides with unique

and valuable properties. Their exceptional nuclease resistance and strong hybridization

capabilities make them highly attractive for a wide range of applications in research,

diagnostics, and particularly in the development of next-generation nucleic acid-based

therapeutics. The protocols and data presented in these application notes provide a solid
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foundation for researchers and drug development professionals to explore the potential of TNA

technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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